2-Chlorobenzoyl isothiocyanate

Description

BenchChem offers high-quality 2-Chlorobenzoyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorobenzoyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

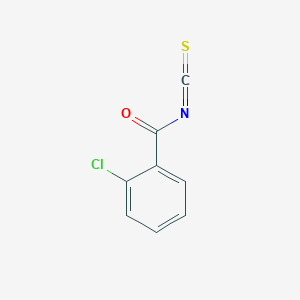

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzoyl isothiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNOS/c9-7-4-2-1-3-6(7)8(11)10-5-12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPZDEZBMUGRRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N=C=S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964908 | |

| Record name | 2-Chlorobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5067-90-3 | |

| Record name | 2-Chlorobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorobenzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorobenzoyl Isothiocyanate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Chlorobenzoyl isothiocyanate, a pivotal reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, validated synthesis protocols, and key applications of this versatile molecule, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Importance of 2-Chlorobenzoyl Isothiocyanate

2-Chlorobenzoyl isothiocyanate (C₈H₄ClNOS) is an aromatic acyl isothiocyanate that has garnered significant attention as a robust synthetic intermediate.[1] Its structure uniquely combines the reactivity of an isothiocyanate group (-N=C=S) with the electronic and steric influences of a 2-chlorobenzoyl moiety. This combination makes it a highly valuable building block for constructing complex heterocyclic systems and, most notably, a wide array of biologically active thiourea derivatives.[1][2]

The isothiocyanate functional group is a heterocumulene, characterized by a central carbon atom double-bonded to both nitrogen and sulfur. This arrangement renders the carbon atom highly electrophilic and susceptible to attack by nucleophiles, a property that is the cornerstone of its synthetic utility.[1][3] The insights and protocols detailed herein provide the foundational knowledge required to expertly handle and strategically deploy this powerful reagent in research and development settings.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is critical for its effective use in synthesis, including predicting its behavior, planning purification strategies, and confirming product identity.

Core Chemical Properties

The key physicochemical identifiers and properties of 2-Chlorobenzoyl isothiocyanate are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-chlorobenzoyl isothiocyanate | [1] |

| CAS Number | 5067-90-3 | [1] |

| Molecular Formula | C₈H₄ClNOS | [1] |

| Molecular Weight | 197.64 g/mol | [1] |

| Appearance | Varies; related compounds are liquids or solids | [4] |

| Stability | Relatively stable under anhydrous conditions; moisture-sensitive | [1] |

| Reactivity | Highly electrophilic at the isothiocyanate carbon | [1] |

| Solubility | Generally soluble in anhydrous organic solvents like acetone, THF, and DCM |

Trustworthiness through Understanding: The compound's pronounced moisture sensitivity is a critical handling parameter.[1] Hydrolysis readily cleaves the acyl isothiocyanate, yielding 2-chlorobenzoic acid and thiourea, which will contaminate the reaction and reduce yield.[1] Therefore, all manipulations must be conducted under strictly anhydrous conditions.

Spectroscopic Signature Analysis

Spectroscopic analysis is essential for verifying the integrity of the starting material and confirming the structure of its derivatives.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isothiocyanate is the strong, broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This band typically appears in the 2000-2200 cm⁻¹ region, providing an unambiguous diagnostic marker for the presence of the functional group.[5] The spectrum will also feature a sharp, strong peak for the carbonyl (C=O) stretch, typically around 1680-1720 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.2-8.0 ppm) corresponding to the four protons on the disubstituted benzene ring.

-

¹³C NMR: The carbon atom of the isothiocyanate group is notoriously difficult to observe. Its signal is often broad and weak, sometimes to the point of being indistinguishable from the baseline ("near-silence").[6] This phenomenon is not due to a lack of the functional group but is caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus and the molecule's structural flexibility, which creates chemical shift anisotropy.[6] Researchers should anticipate this and not misinterpret the absence of a clear signal as a sign of sample degradation. The carbonyl carbon will appear around δ 160-170 ppm, while the aromatic carbons will resonate in the δ 120-140 ppm range.

-

-

Mass Spectrometry (MS): Mass spectrometry is a definitive tool for confirming the molecular weight of the compound. The fragmentation patterns can also provide structural information.[7] Electron impact (EI) ionization will likely show a molecular ion peak (M⁺) at m/z 197/199, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl.

Synthesis of 2-Chlorobenzoyl Isothiocyanate

The most direct and widely adopted method for synthesizing acyl isothiocyanates is the reaction of the corresponding acyl chloride with a thiocyanate salt. This method is reliable and scalable.

Synthesis Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution. The thiocyanate ion (SCN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The chloride ion, an excellent leaving group, is displaced, forming the 2-chlorobenzoyl isothiocyanate product. The choice of an anhydrous, non-protic solvent like acetone or acetonitrile is critical to prevent hydrolysis of the highly reactive acyl chloride starting material and the isothiocyanate product.

Caption: High-level workflow for the synthesis of 2-Chlorobenzoyl Isothiocyanate.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution, confirmed by spectroscopic analysis matching the expected data, ensures the production of high-purity material ready for subsequent reactions.

Materials:

-

2-Chlorobenzoyl chloride (1 eq.)

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN) (1.1 eq.), dried

-

Anhydrous acetone

Procedure:

-

Preparation: Set up a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube. Ensure all glassware is oven-dried and assembled while hot to preclude moisture.

-

Reagent Addition: Charge the flask with finely ground, dry potassium thiocyanate (1.1 equivalents) and anhydrous acetone. Stir the suspension vigorously.

-

Reaction Initiation: Add 2-chlorobenzoyl chloride (1.0 equivalent) dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.

-

Reaction Progression: After the addition is complete, heat the mixture to a gentle reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC), observing the consumption of the starting acyl chloride. The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature. The inorganic salt byproduct (KCl) will precipitate. Remove the salt by vacuum filtration, washing the filter cake with a small amount of anhydrous acetone.

-

Isolation: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator. The crude product is obtained as an oil or solid.

-

Purification: For high-purity material, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Core Reactivity: The Synthesis of Thiourea Derivatives

The primary application of 2-chlorobenzoyl isothiocyanate is its reaction with primary and secondary amines to form N-benzoyl-N'-substituted thioureas. These compounds are of immense interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][8][9]

Reaction Mechanism

The reaction is a classic nucleophilic addition. The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbon of the isothiocyanate group. This forms a zwitterionic tetrahedral intermediate, which rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction is typically fast, clean, and high-yielding.

Caption: Mechanism of nucleophilic addition of an amine to 2-Chlorobenzoyl Isothiocyanate.

Detailed Experimental Protocol: Synthesis of a Model Thiourea

Materials:

-

2-Chlorobenzoyl isothiocyanate (1 eq.)

-

Aniline (or other primary amine) (1 eq.)

-

Anhydrous acetone or tetrahydrofuran (THF)

Procedure:

-

Setup: In a round-bottom flask, dissolve 2-chlorobenzoyl isothiocyanate (1.0 equivalent) in anhydrous acetone.

-

Amine Addition: Prepare a separate solution of the primary amine (e.g., aniline, 1.0 equivalent) in anhydrous acetone. Add the amine solution dropwise to the stirring isothiocyanate solution at room temperature.

-

Reaction: The reaction is often immediate, signaled by the formation of a precipitate. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete reaction.

-

Isolation: If a precipitate has formed, collect the product by vacuum filtration. Wash the solid with cold acetone or diethyl ether to remove any unreacted starting materials.

-

Purification: The product is often pure enough after filtration. If necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Characterization: Dry the purified product under vacuum and characterize by NMR, IR, and melting point to confirm its identity and purity.

Safety, Handling, and Storage

Proper handling of 2-chlorobenzoyl isothiocyanate is paramount for safety and for preserving its chemical integrity.

-

Hazards: Acyl isothiocyanates are classified as toxic and corrosive. They can cause severe skin burns, serious eye damage, and respiratory irritation. Inhalation or ingestion is harmful.[4][10]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[4]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[4] It should be kept in a cool, dry, and dark place, often in a refrigerator rated for chemical storage.[4]

-

Incompatibilities: Avoid contact with water, strong acids, strong bases, alcohols, and strong oxidizing agents.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- EvitaChem. (n.d.). 2-Chlorobenzoyl isothiocyanate.

- Google Patents. (2018). WO2018153381A1 - High-purity isothiocyanate compound preparation method for industrial production.

- Ismail, M. F., & Elsayed, G. A. (2018). Dodecanoyl isothiocyanate and N′-(2-cyanoacetyl) dodecanehydrazide as precursors for the synthesis of different heterocyclic compounds with interesting antioxidant and antitumor activity. ResearchGate.

- Erol Günal, Ş. (2023). Synthesis of 2-Fluorobenzoyl Thiourea Derivatives. İstanbul Ticaret Üniversitesi Fen Bilimleri Dergisi.

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chlorophenyl isothiocyanate.

- Sigma-Aldrich. (n.d.). 2-Chlorobenzoyl chloride.

- SynQuest Labs. (n.d.). 3-Chlorobenzoyl isothiocyanate Safety Data Sheet.

- Thermo Fisher Scientific. (2012). Benzoyl isothiocyanate Safety Data Sheet.

- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers.

- Vobruba, A., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl... PubMed.

Sources

- 1. Buy 2-Chlorobenzoyl isothiocyanate (EVT-2867500) | 5067-90-3 [evitachem.com]

- 2. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. synquestlabs.com [synquestlabs.com]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. acikerisim.ticaret.edu.tr [acikerisim.ticaret.edu.tr]

- 9. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives [mdpi.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

2-Chlorobenzoyl Isothiocyanate: Technical Profile & Synthetic Utility

CAS Number: 5067-90-3 Molecular Formula: C₈H₄ClNOS Molecular Weight: 197.64 g/mol [1]

Executive Summary & Critical Distinction

2-Chlorobenzoyl isothiocyanate is a highly reactive electrophilic intermediate used primarily in the synthesis of N-acyl thioureas, which serve as precursors for bioactive heterocycles (quinazolines, pyrimidines) and transition metal ligands.

⚠️ CRITICAL DISAMBIGUATION: Researchers frequently confuse this compound with 2-Chlorobenzyl isothiocyanate (CAS 18967-44-7) .

-

Benzoyl (–CO–NCS): Acyl isothiocyanate. Highly prone to hydrolysis; typically prepared in situ. Reacts to form carbonyl thioureas.

-

Benzyl (–CH₂–NCS): Alkyl isothiocyanate. Stable liquid. Reacts to form alkyl thioureas.

-

Implication: Confusing these two will result in a failed synthesis due to the drastically different electronic environments of the isothiocyanate carbon.

Chemical Identity & Properties

Due to its high sensitivity to moisture, 2-chlorobenzoyl isothiocyanate is rarely stored for long periods. It is almost exclusively generated in situ from its acid chloride precursor.

| Property | Data | Notes |

| CAS Number | 5067-90-3 | Specific to the 2-chloro isomer.[1] |

| Precursor CAS | 609-65-4 | 2-Chlorobenzoyl chloride (Starting material). |

| Appearance | Pale yellow to orange oil/solid | Color deepens upon hydrolysis or polymerization. |

| Boiling Point | ~115–120 °C (at 10 mmHg) | Predicted/Analogous. Decomposes at high heat. |

| Reactivity | High Electrophilicity | Reacts violently with nucleophiles (amines, alcohols). |

| Stability | Moisture Sensitive | Hydrolyzes to 2-chlorobenzamide and COS/CO₂. |

Synthesis & Preparation (The "Gold Standard" Protocol)

Method: Nucleophilic Substitution via Phase Transfer or Solvent-Assisted Exchange

The most reliable route involves reacting 2-chlorobenzoyl chloride with ammonium thiocyanate.

Reagents:

-

2-Chlorobenzoyl chloride (1.0 equiv)

-

Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN) (1.1–1.2 equiv)

-

Solvent: Dry Acetone (Preferred for speed) or Acetonitrile (Preferred for temperature control).

-

Catalyst (Optional): PEG-400 (5 mol%) if using non-polar solvents like DCM/Toluene.

Step-by-Step Protocol

-

Preparation: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with N₂ or Ar.

-

Solvation: Dissolve NH₄SCN (1.2 equiv) in anhydrous acetone. The salt may not fully dissolve immediately.[2]

-

Addition: Add 2-chlorobenzoyl chloride (1.0 equiv) dropwise at room temperature. The reaction is exothermic; control rate to maintain a gentle warmth (or cool to 0°C if scale >10g).

-

Reaction: Stir vigorously. A white precipitate of NH₄Cl (or KCl) will form immediately, indicating the reaction is proceeding.

-

Tip: Reflux for 15–30 minutes to ensure full conversion.

-

-

Filtration (Critical): Filter off the inorganic salt precipitate under an inert atmosphere if possible. The filtrate contains the active 2-chlorobenzoyl isothiocyanate .

-

Usage: Use the filtrate immediately for the subsequent addition of the nucleophile (e.g., amine).

Workflow Visualization

Caption: In situ generation of 2-chlorobenzoyl isothiocyanate via nucleophilic substitution.

Reactivity Profile & Mechanism

The carbonyl group adjacent to the isothiocyanate moiety significantly enhances the electrophilicity of the central carbon (–N=C =S) via electron withdrawal.

Primary Reaction: Formation of N-Acyl Thioureas

When reacted with primary or secondary amines, the product is an N-(2-chlorobenzoyl)-N'-substituted thiourea. These are privileged scaffolds in medicinal chemistry.

Mechanism:

-

Nucleophilic Attack: The amine lone pair attacks the central carbon of the isothiocyanate.

-

Proton Transfer: Rapid tautomerization/proton shift stabilizes the thioamide bond.

-

Intramolecular Hydrogen Bonding: The resulting benzoyl thiourea often forms a pseudo-six-membered ring via intramolecular H-bonding between the carbonyl oxygen and the thioamide proton, influencing its solubility and biological binding.

Mechanistic Pathway

Caption: Mechanism of amine addition to 2-chlorobenzoyl isothiocyanate.

Applications in Drug Development

The 2-chlorobenzoyl moiety is sterically demanding and lipophilic, often improving the metabolic stability of the final drug candidate.

A. Synthesis of Quinazolines (Anticancer/Antiviral)

Benzoyl thioureas derived from this isothiocyanate can undergo base-catalyzed cyclization to form quinazolin-4(3H)-ones or 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones .

-

Relevance: Quinazolinones are key pharmacophores in EGFR inhibitors (e.g., Gefitinib analogs).

B. Metal Complexation (Antimicrobial)

The N-acyl thiourea motif acts as a potent bidentate ligand (O, S donor) for transition metals (Cu, Ni, Co).

-

Research Insight: Complexes derived from 2-chlorobenzoyl isothiocyanate have shown superior antibacterial activity compared to the free ligand, likely due to enhanced lipophilicity facilitating cell membrane penetration [1].

C. Benzoylureas (Insecticides/Chitin Inhibitors)

While 2,6-difluoro analogs are more common in commercial insecticides (e.g., Diflubenzuron), the 2-chloro derivatives are used in structure-activity relationship (SAR) studies to modulate binding affinity to chitin synthase enzymes.

Handling & Safety Protocols

Hazard Class: Lachrymator, Skin Irritant, Moisture Sensitive.

-

Lachrymator: This compound is a potent tear gas agent. All work must be performed in a functioning fume hood.

-

Hydrolysis: Upon contact with water, it releases COS (Carbonyl Sulfide) or CO₂ and HCl. COS is toxic.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Quenching: Quench unused reaction mixtures with an excess of methanol or an amine solution (forming the stable thiourea/carbamate) before disposal. Do not pour directly into aqueous waste.

References

-

Ismail, M. F., & Elsayed, G. A. (2018). Dodecanoyl isothiocyanate... as precursors for the synthesis of different heterocyclic compounds. ResearchGate. Retrieved January 30, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates. Retrieved January 30, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2-Chlorobenzoyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobenzoyl isothiocyanate is a synthetic aromatic isothiocyanate, a class of compounds recognized for their significant biological activities. While direct research on this specific molecule is limited, this guide synthesizes the extensive knowledge of closely related benzoyl isothiocyanates to elucidate its probable mechanism of action. This document will explore the core chemical reactivity of the isothiocyanate group, its cellular targets, and its potential as an anticancer and antimicrobial agent. By examining the well-documented activities of its structural analogs, we can construct a robust hypothesis for the multifaceted action of 2-Chlorobenzoyl isothiocyanate, providing a strong foundation for future research and drug development endeavors.

Introduction: The Chemical and Biological Landscape of Aromatic Isothiocyanates

Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. While many are famously derived from cruciferous vegetables, synthetic ITCs, such as 2-Chlorobenzoyl isothiocyanate, offer the potential for tailored therapeutic properties. The synthesis of benzoyl isothiocyanates can be achieved through methods like the reaction of benzoyl chloride with sodium thiocyanate.[1] The electrophilic carbon atom of the isothiocyanate group is highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity is central to their biological effects.

The broader family of isothiocyanates, particularly naturally occurring ones like benzyl isothiocyanate (BITC), have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] These compounds can modulate multiple cellular signaling pathways involved in apoptosis, cell proliferation, cell cycle arrest, metastasis, and angiogenesis.[3][4] Given the structural similarity, it is highly probable that 2-Chlorobenzoyl isothiocyanate shares these fundamental mechanisms of action, with the 2-chloro substitution on the benzene ring potentially influencing its potency, selectivity, and pharmacokinetic properties.

Postulated Anticancer Mechanism of Action

The anticancer effects of benzoyl isothiocyanates are multifactorial, targeting several key pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

A primary mechanism by which ITCs exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often initiated by the generation of reactive oxygen species (ROS) within the cancer cells.[5] This increase in oxidative stress can lead to DNA damage and the activation of downstream apoptotic pathways.[6]

Key molecular events in ITC-induced apoptosis include:

-

Mitochondrial Pathway Activation: Disruption of the mitochondrial membrane potential and release of cytochrome c.

-

Caspase Activation: Sequential activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[7]

-

Regulation of Bcl-2 Family Proteins: Downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and upregulation of pro-apoptotic proteins like Bax.[7][8]

Cell Cycle Arrest

Isothiocyanates can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[6] This prevents the cells from entering mitosis and dividing. Mechanistically, this can involve the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[6]

Inhibition of Key Survival Pathways

Benzoyl isothiocyanates have been shown to inhibit critical signaling pathways that promote cancer cell survival and proliferation. These include:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently overactive in many cancers, promoting cell growth and survival.

-

NF-κB Signaling: A key regulator of inflammation and cell survival, its inhibition can sensitize cancer cells to apoptosis.

Anti-Angiogenic and Anti-Metastatic Effects

The formation of new blood vessels (angiogenesis) and the spread of cancer cells to distant sites (metastasis) are critical for tumor growth and progression. Benzoyl isothiocyanates have been shown to inhibit these processes, although the precise mechanisms are still under investigation.[4]

Postulated Antimicrobial Mechanism of Action

Aromatic isothiocyanates, including benzyl isothiocyanate, exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi.[2][9] The primary mechanism is believed to be the disruption of essential cellular processes through the covalent modification of proteins.

Key aspects of the antimicrobial action include:

-

Enzyme Inhibition: The reaction of the isothiocyanate group with sulfhydryl groups of enzymes can lead to their inactivation, disrupting critical metabolic pathways.

-

Disruption of Cell Membrane Integrity: Some ITCs can compromise the bacterial cell membrane, leading to leakage of cellular contents and cell death.[10]

-

Induction of Oxidative Stress: Similar to their anticancer effects, ITCs can induce the production of ROS in microbial cells, leading to cellular damage.[10]

-

Inhibition of Biofilm Formation: Benzyl isothiocyanate has been shown to inhibit the formation of biofilms, which are communities of bacteria that are often more resistant to antibiotics.[9]

It has been observed that aromatic isothiocyanates like BITC often exhibit greater antimicrobial activity compared to their aliphatic counterparts.[11]

Quantitative Data on Related Isothiocyanates

| Compound | Cell Line/Organism | Assay | IC50 / MIC | Reference |

| Benzyl Isothiocyanate | Human Ovarian Tumor (CH1) | Cytotoxicity | 2.2 µM | [4] |

| Benzyl Isothiocyanate | Human Ovarian Tumor (SKOV-3) | Cytotoxicity | 6.1 µM | [4] |

| Benzyl Isothiocyanate | Mouse Leukemia (L-1210) | Cytotoxicity | 2.0 µM | [4] |

| Benzyl Isothiocyanate | HeLa Cells | Cytotoxicity | 1.9 µM | [4] |

| Benzyl Isothiocyanate | Normal Renal Proximal Tubular Cells | Cytotoxicity | ~7 µM | [12] |

| Benzyl Isothiocyanate | Campylobacter jejuni | Antibacterial | 1.25–5 µg/mL | [11] |

| Benzyl Isothiocyanate | Methicillin-Resistant Staphylococcus aureus (MRSA) | Antibacterial | 2.9–110 µg/mL | [13] |

Experimental Protocols

The following are generalized protocols for assessing the biological activity of isothiocyanates, which can be adapted for the study of 2-Chlorobenzoyl isothiocyanate.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

Methodology:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2-Chlorobenzoyl isothiocyanate (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Prepare a serial dilution of 2-Chlorobenzoyl isothiocyanate in a suitable growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the growth of the microorganism.

-

Visually inspect the wells for turbidity to determine the MIC, which is the lowest concentration of the compound that prevents visible growth.

-

To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells with no visible growth can be plated on agar plates to assess for viable bacteria.[9]

Visualizations

Postulated Anticancer Signaling Pathway

Caption: Postulated anticancer mechanism of 2-Chlorobenzoyl Isothiocyanate.

Experimental Workflow for Activity Assessment

Caption: A generalized experimental workflow for evaluating 2-Chlorobenzoyl Isothiocyanate.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 2-Chlorobenzoyl isothiocyanate is currently lacking, a strong theoretical framework can be constructed based on the extensive research on its structural analogs, particularly benzyl isothiocyanate. The core reactivity of the isothiocyanate functional group suggests that 2-Chlorobenzoyl isothiocyanate likely exerts its biological effects through the covalent modification of proteins, leading to the induction of oxidative stress, apoptosis, and cell cycle arrest in cancer cells, and the disruption of essential cellular processes in microorganisms.

Future research should focus on validating these postulated mechanisms specifically for 2-Chlorobenzoyl isothiocyanate. Key areas of investigation should include:

-

Quantitative assessment of its cytotoxicity and antimicrobial activity against a broad panel of cancer cell lines and microbial pathogens.

-

Detailed mechanistic studies to identify its specific cellular targets and signaling pathways.

-

Comparative studies with other benzoyl isothiocyanates to understand the influence of the 2-chloro substitution on its biological activity.

-

In vivo studies to evaluate its efficacy and safety in preclinical models.

By systematically addressing these research questions, the full therapeutic potential of 2-Chlorobenzoyl isothiocyanate as a novel anticancer or antimicrobial agent can be elucidated.

References

- Hsueh, C.-W., Chen, C., Chiu, P.-Y., Chiang, N.-N., Lu, C.-C., Yang, J.-S., & Chen, F.-A. (2020). Anticancer effect of benzyl isothiocyanate on the apoptosis of human gemcitabine-resistant pancreatic cancer MIA PaCa-2/GemR cells (MIA RG100). Pharmacognosy Magazine, 16(68), 303.

- Su, C.-C., Chen, G.-W., Lin, J.-G., Lin, C.-C., & Chung, J.-G. (2016). Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response. Food and Chemical Toxicology, 97, 217-226.

- Al-Marzooq, F., Al-Bayari, A., Al-Sabbagh, R., El-Awady, R., Al-Khayat, Z., & Al-Obaidi, R. (2025). Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. Frontiers in Cellular and Infection Microbiology, 15.

- Mishra, A., & Kumar, R. (2022).

- Anestopoulos, I., Sfakianou, M., Agasy, M., Panayiotidis, M. I., & Pappa, A. (2021). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Cancers, 13(21), 5283.

- Thornalley, P. J. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Anti-cancer drugs, 13(4), 331-338.

- Zhang, Y. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics, 2(10), 1045-1052.

- Nowicki, D., & Rodzik, A. (2016). Growth-inhibitory activity of natural and synthetic isothiocyanates against representative human microbial pathogens. Journal of Applied Microbiology, 121(6), 1599-1609.

- Pappa, A., Anestopoulos, I., Panayiotidis, M. I., Tsavdaridou, A., & Franco, R. (2021). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Cancers, 13(21), 5283.

- Romeo, L., Iori, R., Rollin, P., & Bramanti, P. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 624.

- Ong, Y. S., Hui, Y. L., & Khaw, K. Y. (2021). Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. Pharmacological Research, 169, 105666.

- Stan, S. D., Singh, S. V., & Whitcomb, D. C. (2014). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 19(9), 14776-14805.

- Kim, S.-H., & Singh, S. V. (2014).

- Mullard, M., & Hyman, T. (2015). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Cancer Research, 75(23), 5108-5118.

- Nakamura, Y., Iwahashi, T., Tanaka, A., Koutani, J., Matsuo, T., Okamoto, S., Sato, K., & Ohtsuki, K. (2001). Benzyl isothiocyanate inhibits excessive superoxide generation in inflammatory leukocytes: implication for prevention against inflammation-related carcinogenesis. Carcinogenesis, 22(12), 1957-1963.

- Abe, N., Okuhira, M., Tsutsui, C., Murata, Y., & Nakamura, Y. (2012). Cytotoxicity of Benzyl Isothiocyanate in Normal Renal Proximal Tubular Cells and Its Modulation by Glutathione. Journal of Agricultural and Food Chemistry, 60(7), 1887-1892.

- Kyriakou, S., Anestopoulos, I., Panayiotidis, M. I., & Pappa, A. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Antioxidants, 11(3), 596.

- Ciucci, A., D'auria, F. D., Simonetti, G., & Palamara, A. T. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2539.

- Hoch, E., Taveirne, S., Minne, A., De Smet, S., & Van Driessche, I. (2020). Insights into the Mode of Action of Benzyl Isothiocyanate on Campylobacter jejuni. Applied and Environmental Microbiology, 86(10).

- Musk, S. R., Astley, S. B., Edwards, S. M., Stephenson, P., Hubert, R. B., & Johnson, I. T. (1995). Cytotoxic and clastogenic effects of benzyl isothiocyanate towards cultured mammalian cells. Food and Chemical Toxicology, 33(1), 31-37.

- Dias, C., Saavedra, M. J., & Aires, A. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 15(10), 19552-19561.

- Kurzer, F., & Wilkinson, M. (1968). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. Journal of the Chemical Society C: Organic, 2099-2105.

- Goosen, T. C., Mills, D. E., & Hollenberg, P. F. (2000). Inactivation of cytochrome P450 2B1 by benzyl isothiocyanate, a chemopreventative agent from cruciferous vegetables. The Journal of pharmacology and experimental therapeutics, 294(1), 1-7.

- Dufour, V., Al-Laith, A. A. A., & Bridot, J.-L. (2012). Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates. Frontiers in Cellular and Infection Microbiology, 2.

- Kyriakou, S., Anestopoulos, I., Panayiotidis, M. I., & Pappa, A. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Antioxidants, 11(3), 596.

- Musk, S. R., Astley, S. B., Edwards, S. M., Stephenson, P., Hubert, R. B., & Johnson, I. T. (1995). Cytotoxic and clastogenic effects of benzyl isothiocyanate towards cultured mammalian cells. Food and Chemical Toxicology, 33(1), 31-37.

- Spálovská, D., Pluskal, T., & Kašpárková, J. (2021). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Molecules, 26(15), 4443.

- Glisic, S. B., & Skalicka-Woźniak, K. (2019). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1308-1314.

- Pérez-Balibrea, S., Moreno, D. A., & García-Viguera, C. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods, 10(3), 596.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. phcog.com [phcog.com]

- 6. Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Phenethyl isothiocyanate triggers apoptosis in Jurkat cells made resistant by the overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]

- 12. Cytotoxicity of benzyl isothiocyanate in normal renal proximal tubular cells and its modulation by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Monograph: Spectral Profiling of 2-Chlorobenzoyl Isothiocyanate

Executive Summary & Utility

2-Chlorobenzoyl isothiocyanate (CAS 5067-90-3) is a pivotal electrophilic intermediate in organic synthesis, primarily utilized to generate

This guide provides a definitive reference for the spectral characterization of 2-chlorobenzoyl isothiocyanate. Unlike simple alkyl isothiocyanates, the conjugation between the carbonyl and the isothiocyanate moiety introduces unique spectral signatures—most notably in the infrared (IR) and Carbon-13 NMR domains—that require precise interpretation to avoid misidentification.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2-Chlorobenzoyl isothiocyanate |

| CAS Number | 5067-90-3 |

| Molecular Formula | |

| Molecular Weight | 197.64 g/mol |

| Physical State | Pale yellow to orange liquid/oil (often solidifies upon cooling) |

| Solubility | Soluble in |

Synthesis & Production Pathway

The generation of 2-chlorobenzoyl isothiocyanate is typically achieved via a nucleophilic substitution of 2-chlorobenzoyl chloride with a thiocyanate salt (ammonium or potassium). This reaction is often facilitated by solid-liquid phase transfer catalysis (PTC) to ensure high yield and purity.

Figure 1: Synthesis Workflow

Caption: Phase-transfer catalyzed synthesis of 2-chlorobenzoyl isothiocyanate from acid chloride.

Spectral Analysis

Infrared Spectroscopy (FT-IR)

The IR spectrum is the primary diagnostic tool for confirming the formation of the isothiocyanate moiety. The conjugation of the carbonyl group with the NCS system results in a characteristic "doublet" or broadened profile in the high-frequency region.

| Functional Group | Wavenumber ( | Intensity | Diagnostic Note |

| -N=C=S Stretch | 1960 - 1990 | Strong, Broad | Characteristic of acyl isothiocyanates. Distinct from alkyl NCS (which are >2000 |

| C=O Stretch | 1680 - 1695 | Strong | Shifted slightly lower than the acid chloride precursor (~1770 |

| Ar-C=C Stretch | 1580 - 1600 | Medium | Aromatic ring skeletal vibrations. |

| C-Cl Stretch | 1050 - 1080 | Medium | Aryl chloride vibration. |

Technical Insight:

A common error is confusing the acyl isothiocyanate C=O stretch with an amide carbonyl. The acyl-NCS carbonyl appears at a higher frequency (~1690

Nuclear Magnetic Resonance (NMR)

Proton NMR (

NMR)

The 2-chloro substituent breaks the symmetry of the benzene ring, creating a complex ABCD splitting pattern.

-

Solvent:

(Recommended to avoid reaction with solvent). -

Range: 7.3 – 8.0 ppm.

| Proton Position | Chemical Shift ( | Multiplicity | Interpretation |

| H-6 (Ortho to C=O) | 7.90 - 8.05 | Doublet (dd) | Deshielded by the carbonyl anisotropy. |

| H-3 (Ortho to Cl) | 7.45 - 7.55 | Doublet (dd) | Deshielded by the inductive effect of Chlorine. |

| H-4, H-5 | 7.30 - 7.45 | Multiplet | Overlapping signals from meta/para protons. |

Carbon-13 NMR (

NMR)

The

| Carbon Environment | Chemical Shift ( | Note |

| C=O[2][3] (Carbonyl) | 162.0 - 165.0 | Distinct downfield signal. |

| -N=C=S (Isothiocyanate) | 145.0 - 148.0 | Critical: Often very weak or broad due to long relaxation times and quadrupolar broadening from Nitrogen. |

| Ar-C (Ipso) | 130.0 - 135.0 | Quaternary carbons. |

| Ar-C-Cl | ~132.0 | Substituted aromatic carbon. |

Mass Spectrometry (MS)

-

Ionization Mode: EI (Electron Impact) or ESI+ (if derivatized).

-

Molecular Ion (

): m/z 197 (35-Cl) and 199 (37-Cl) in a characteristic 3:1 ratio.

Figure 2: Fragmentation Pathway

Caption: Primary fragmentation pathway under Electron Impact (EI) ionization.

Reactivity & Applications

The primary utility of 2-chlorobenzoyl isothiocyanate lies in its high reactivity toward nucleophiles, particularly amines, to form 1,3-disubstituted thioureas.

Mechanism of Thiourea Formation

The carbon of the isothiocyanate group is highly electrophilic. Upon addition of a primary or secondary amine, the lone pair attacks the NCS carbon, leading to a proton transfer and the formation of a stable thioamide linkage.

Figure 3: Nucleophilic Addition Mechanism

Caption: Formation of N-acyl thiourea derivatives via nucleophilic addition.

Experimental Protocol: Handling & Stability

Safety Warning: Isothiocyanates are lachrymators and potential skin sensitizers. Handle only in a fume hood.

-

Solvent Selection: For NMR, use

. Avoid DMSO- -

Sample Prep: The compound is moisture-sensitive. Dry the NMR tube in an oven before use.

-

Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The appearance of a broad band at 3300-3400

in the IR spectrum indicates hydrolysis (formation of amide/amine).

References

-

Synthesis and Chemistry of Acyl Isothiocyanates

- Journal of Chemical Research, "Synthesis of benzoyl isothiocyanates and their deriv

-

Source:

-

NMR Characteristics of Isothiocyanates

- Journal of Organic Chemistry, "Near-silence of isothiocyan

-

Source:

-

Mass Spectrometry of Halogenated Aromatics

- NIST Chemistry WebBook, "2-Chlorobenzoyl chloride and deriv

-

Source:

-

General Spectral Data for Isothiocyanates

- Spectroscopic Identification of Organic Compounds, "Characteristic IR Frequencies."

-

Source:

Sources

solubility of 2-Chlorobenzoyl isothiocyanate in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chlorobenzoyl Isothiocyanate in Organic Solvents

Authored by a Senior Application Scientist

Abstract

2-Chlorobenzoyl isothiocyanate (C₈H₄ClNOS) is a pivotal intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its reactivity, primarily centered around the electrophilic isothiocyanate group, makes it a versatile building block for creating complex thiourea derivatives.[1] However, the successful design and optimization of synthetic routes, purification processes, and formulation strategies are fundamentally dependent on a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive analysis of the . It consolidates known qualitative data, elucidates the governing physicochemical principles, and presents a rigorous, field-proven experimental protocol for quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Introduction to 2-Chlorobenzoyl Isothiocyanate: A Synthetic Workhorse

2-Chlorobenzoyl isothiocyanate is an aromatic acyl isothiocyanate characterized by a benzoyl group substituted with a chlorine atom at the ortho-position and a highly reactive isothiocyanate (-N=C=S) functional group.[1] This unique structural arrangement imparts a high degree of electrophilicity to the central carbon of the isothiocyanate moiety, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles to form stable thiourea and thiocarbamate linkages, respectively.[1]

The utility of this reagent is demonstrated in its application as a precursor for compounds with significant pharmacological activity, such as novel insecticides and potential analgesics.[1] Given its role as a foundational reagent, understanding its interaction with various solvent systems is not merely an academic exercise; it is a critical prerequisite for achieving efficiency, high yield, and purity in synthetic chemistry. The choice of solvent directly impacts reaction kinetics, equilibrium positions, and the ease of product isolation and purification.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its physical and chemical properties. For 2-Chlorobenzoyl isothiocyanate, the key characteristics are summarized below.

| Property | Value / Description | Source |

| Molecular Formula | C₈H₄ClNOS | [1] |

| Appearance | Typically a yellowish liquid. | [1] |

| Molecular Weight | ~197.65 g/mol | |

| Boiling Point | ~250 °C (decomposes) | [1] |

| Reactivity | Highly reactive with nucleophiles; sensitive to moisture. | [1][2] |

| Chemical Class | Aromatic Isothiocyanate | [1] |

The molecule's structure provides clear indicators of its expected solubility behavior:

-

Aromatic Ring & Chlorobenzoyl Group: The benzene ring and chlorinated benzoyl portion of the molecule are predominantly nonpolar and hydrophobic. This structure suggests good solubility in nonpolar to moderately polar aprotic solvents that can engage in van der Waals forces and π-π stacking interactions.

-

Isothiocyanate Group (-N=C=S): This functional group is highly polar and contains heteroatoms with lone pairs of electrons, allowing for dipole-dipole interactions. However, it is not a strong hydrogen bond donor or acceptor.

-

Moisture Sensitivity: The compound's reactivity with water, leading to hydrolysis, underscores its poor solubility and stability in aqueous or protic solvents like alcohols, where it is likely to decompose.[1][3]

Based on these features, a "like dissolves like" principle predicts that 2-Chlorobenzoyl isothiocyanate will be most soluble in solvents that can accommodate both its large, nonpolar aromatic structure and the polar nature of its functional groups.

Qualitative Solubility Profile

Published data and supplier information provide a qualitative overview of suitable solvents for 2-Chlorobenzoyl isothiocyanate. While quantitative values are scarce in the literature, the compound has been noted to be soluble in several common organic solvents.

| Solvent | Type | Observed Solubility | Source |

| Dichloromethane | Chlorinated | Soluble | [1] |

| Ethyl Acetate | Ester | Soluble | [1] |

| Acetone | Ketone | Likely Soluble | [3] |

| Diethyl Ether | Ether | Likely Soluble | [3] |

| Water | Protic, Polar | Decomposes | [3] |

*Note: Solubility in acetone and ether is inferred from the high solubility of the structurally similar precursor, 2-Chlorobenzoyl chloride.[3] Experimental verification is required.

Experimental Protocol: Quantitative Determination of Solubility

To move beyond qualitative descriptions, a robust experimental protocol is necessary. The following method, based on the isothermal saturation technique followed by spectroscopic analysis, provides a reliable system for determining the precise solubility of 2-Chlorobenzoyl isothiocyanate. This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.

Principle of the Method

An excess amount of 2-Chlorobenzoyl isothiocyanate is agitated in the solvent of interest at a constant, controlled temperature for a sufficient duration to ensure the solution reaches equilibrium saturation. After equilibration, the undissolved solute is separated by filtration or centrifugation. The concentration of the solute in the clear, saturated supernatant is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

Solute: 2-Chlorobenzoyl isothiocyanate (high purity, ≥97%)

-

Solvents: A range of analytical grade organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile, Tetrahydrofuran, Toluene, Heptane). Ensure solvents are anhydrous to prevent solute degradation.[2]

-

Equipment:

-

Thermostatic shaker or incubator capable of maintaining temperature ±0.1 °C.

-

Analytical balance (±0.1 mg).

-

Glass vials with PTFE-lined screw caps.

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

-

Volumetric flasks and pipettes (Class A).

-

UV-Vis Spectrophotometer or HPLC system with a UV detector.

-

Centrifuge (optional).

-

Step-by-Step Methodology

-

Preparation of Calibration Curve (for UV-Vis or HPLC):

-

Rationale: A calibration curve is essential to correlate the analytical signal (e.g., absorbance or peak area) with the concentration of the solute.

-

Procedure: i. Prepare a stock solution of 2-Chlorobenzoyl isothiocyanate of a known concentration in the chosen solvent. ii. Perform a serial dilution of the stock solution to create a series of at least five calibration standards of decreasing concentration. iii. Analyze each standard using the chosen analytical method (UV-Vis or HPLC). For UV-Vis, first, perform a wavelength scan to determine the λ_max_ (wavelength of maximum absorbance). iv. Plot the analytical response versus concentration and perform a linear regression. The resulting equation and R² value (should be >0.995) will be used to calculate the concentration of the saturated solutions.

-

-

Sample Preparation and Equilibration:

-

Rationale: This step is designed to achieve a true thermodynamic equilibrium between the solid solute and the solvent. Using a significant excess of solute ensures saturation.

-

Procedure: i. Add an excess amount of 2-Chlorobenzoyl isothiocyanate to a series of glass vials (e.g., 50-100 mg in 2-5 mL of solvent). The exact amount is not critical, but there must be visible undissolved solute after equilibration. ii. Add a precise volume of the selected organic solvent to each vial. iii. Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). iv. Agitate the vials for a predetermined period. To ensure equilibrium is reached, conduct a time-to-equilibrium study by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases with time. A 48-72 hour period is typically sufficient.

-

-

Sample Separation and Analysis:

-

Rationale: The separation of the undissolved solid is a critical step. Any particulate matter will scatter light or introduce errors in the analytical measurement, leading to an overestimation of solubility.

-

Procedure: i. After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let the solid material settle. ii. Carefully draw the supernatant using a syringe. To avoid temperature-induced precipitation, ensure all equipment (syringe, filter) is equilibrated to the experimental temperature. iii. Immediately filter the supernatant through a 0.22 µm solvent-compatible syringe filter into a clean vial. The first few drops should be discarded to saturate the filter membrane. iv. Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to bring its concentration within the linear range of the previously established calibration curve. v. Analyze the diluted sample using the calibrated UV-Vis or HPLC method. vi. Calculate the concentration of the saturated solution using the calibration curve equation, remembering to account for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for Quantitative Solubility Determination.

Safety and Handling Considerations

Working with 2-Chlorobenzoyl isothiocyanate requires strict adherence to safety protocols due to its hazardous nature.

-

Toxicity: The compound is toxic if swallowed and may cause an allergic skin reaction, serious eye damage, and respiratory irritation.[2]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[4] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[2][4] Avoid inhalation of vapors and any contact with skin or eyes.[5]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and alcohols.[2][4] Handling and storage under an inert gas atmosphere is recommended to prevent degradation.[2][5]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-Chlorobenzoyl isothiocyanate is a valuable synthetic intermediate whose solubility is governed by its hybrid chemical structure, featuring a large, nonpolar aromatic framework and a polar, reactive isothiocyanate group. It exhibits good solubility in moderately polar aprotic solvents like dichloromethane and ethyl acetate while being reactive and unstable in protic solvents such as water. For applications requiring precise control over concentration, such as kinetic studies, process scale-up, or formulation development, the isothermal saturation method detailed in this guide provides a definitive and reliable pathway for obtaining quantitative solubility data. Adherence to this protocol, combined with stringent safety measures, will empower researchers to fully leverage the synthetic potential of this important compound.

References

- EvitaChem. (n.d.). 2-Chlorobenzoyl isothiocyanate.

- ChemicalBook. (n.d.). 2-Chlorobenzoyl chloride CAS#: 609-65-4.

- Kyriakou, S., et al. (2022).

- Thermo Fisher Scientific. (n.d.). 2-Chlorobenzyl isothiocyanate, 97%.

- Kyriakou, S., et al. (2022).

- Ntontis, E., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(16), 4785.

- SynQuest Laboratories, Inc. (n.d.). 3-Chlorobenzoyl isothiocyanate Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68284, Benzoyl isothiocyanate.

- Cheméo. (n.d.). Chemical Properties of 2-Chlorophenyl isothiocyanate (CAS 2740-81-0).

- The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates.

- Google Patents. (n.d.). WO2018153381A1 - High-purity isothiocyanate compound preparation method for industrial production.

- MDPI. (2023).

- Patent 3611163. (2020).

- Taylor & Francis Online. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Critical Reviews in Food Science and Nutrition.

- Sigma-Aldrich. (n.d.). Benzyl isothiocyanate - Safety Data Sheet.

- Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis.

- MOST Wiedzy. (n.d.). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- National Institutes of Health. (n.d.). Synthesis of Isothiocyanates: An Update.

Sources

Methodological & Application

Advanced Synthesis Guide: 2-Chlorobenzoyl Isothiocyanate in Heterocyclic Chemistry

Executive Summary

2-Chlorobenzoyl isothiocyanate represents a high-value "chassis" reagent in medicinal chemistry. Unlike simple alkyl isothiocyanates, the benzoyl moiety activates the central isothiocyanate (

This guide details the in situ generation of this unstable intermediate and its subsequent conversion into three major heterocyclic classes: Thioureas (precursors), 1,2,4-Triazoles (drug scaffolds), and Quinazolinones (fused systems).

Part 1: In Situ Reagent Generation

Principle: Acyl isothiocyanates are moisture-sensitive and prone to hydrolysis. They should rarely be isolated. The industry-standard approach involves generating them immediately prior to use via phase-transfer or solubility-driven reactions.

Protocol A: Standard Generation (Acetone/Acetonitrile)

Objective: Prepare a 0.1 M solution of 2-chlorobenzoyl isothiocyanate.

Materials:

-

2-Chlorobenzoyl chloride (1 equiv.)[1]

-

Ammonium thiocyanate (

) or Potassium thiocyanate ( -

Solvent: Dry Acetone or Acetonitrile (MeCN).

-

Glassware: Flame-dried 3-neck round bottom flask, reflux condenser, nitrogen balloon.

Step-by-Step Methodology:

-

Preparation: Dissolve

(1.1 equiv, e.g., 8.4 g for a 100 mmol scale) in dry acetone (150 mL). The salt may not dissolve completely until heated. -

Addition: Add 2-chlorobenzoyl chloride (1.0 equiv, e.g., 17.5 g / 12.7 mL) dropwise via a pressure-equalizing addition funnel over 15 minutes.

-

Expert Insight: The reaction is exothermic.[2] Control the addition rate to maintain a gentle reflux or keep temperature

to prevent polymerization.

-

-

Reaction: Reflux the mixture for 30–60 minutes. A white precipitate of Ammonium Chloride (

) will form, indicating the exchange is occurring. -

Validation: Stop stirring and let the salt settle. The supernatant is your reagent solution.

-

TLC Check: Spot the supernatant. Isothiocyanates react with silica; however, disappearance of the acid chloride spot (high

) confirms conversion. -

IR Check: A strong peak at

(

-

Safety Note: Thiocyanates can release cyanide gas under strong acidic conditions. Work in a well-ventilated fume hood.

Part 2: Synthesis of N-Aryl-N'-(2-chlorobenzoyl)thioureas

Role: These are versatile intermediates.[3] The carbonyl oxygen and thiocarbonyl sulfur provide a "pincer" motif for metal chelation or further cyclization.

Protocol B: Nucleophilic Addition of Amines

Reaction:

Procedure:

-

Setup: Use the supernatant from Protocol A (do not filter yet if the amine is soluble in acetone).

-

Addition: Dissolve the target amine (e.g., aniline, 4-fluoroaniline) in a minimal amount of acetone. Add this solution dropwise to the isothiocyanate solution at room temperature.

-

Observation: The reaction is usually rapid (5–30 mins). A yellow or off-white precipitate often forms immediately.

-

Workup: Pour the reaction mixture into ice-cold water (500 mL). The inorganic salts (

) will dissolve, while the thiourea product will precipitate. -

Purification: Filter the solid. Recrystallize from Ethanol/DMF mixtures.

Data Summary: Typical Yields

| Nucleophile | Product Type | Typical Yield | Notes |

| Aniline | N,N'-Diarylthiourea | 85-95% | Very fast reaction |

| Hydrazine Hydrate | Thiosemicarbazide | 70-80% | Critical Intermediate for Triazoles |

| 2-Aminopyridine | Pyridyl-thiourea | 60-75% | Slower; may require reflux |

Part 3: Cyclization to 1,2,4-Triazoles

Mechanism: The formation of the 1,2,4-triazole core involves a base-catalyzed intramolecular dehydration of the thiosemicarbazide intermediate.

Protocol C: One-Pot Synthesis of 1,2,4-Triazole-3-thiones

Target: 5-(2-chlorophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones.

Step-by-Step Methodology:

-

Intermediate Formation: React 2-chlorobenzoyl isothiocyanate (from Protocol A) with a substituted hydrazine (e.g., phenylhydrazine) or hydrazine hydrate at

. Stir for 1 hour. -

Cyclization (The "Hard" Step):

-

Isolation:

-

Cool the mixture.

-

Acidify carefully with 2N HCl to pH 3–4.

-

The triazole-thione will precipitate as a solid.

-

-

Purification: Recrystallize from Ethanol.

Part 4: Condensed Heterocycles (Quinazolinones)

Application: Reaction with bifunctional nucleophiles like anthranilic acid allows for the formation of fused ring systems.

Protocol D: Synthesis of 2-Thioxo-quinazolin-4-ones[7]

-

Reactants: Add Anthranilic acid (1 equiv.) to the in situ generated 2-chlorobenzoyl isothiocyanate solution.

-

Conditions: Reflux in acetone for 2–3 hours.

-

Workup: The intermediate thiourea derivative may precipitate. Isolate it.

-

Cyclization: Reflux the intermediate in glacial acetic acid or ethanol/HCl to effect the ring closure (dehydration).

Part 5: Mechanistic Visualization

Diagram 1: Reaction Pathways of 2-Chlorobenzoyl Isothiocyanate

Caption: Synthetic tree showing the conversion of the acid chloride to the isothiocyanate chassis and subsequent divergence into three heterocyclic classes.

Part 6: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield of Isothiocyanate | Moisture in solvent | Use freshly distilled acetone or dry acetonitrile over molecular sieves. |

| Sticky/Gummy Product | Polymerization or incomplete cyclization | Use PEG-400 as a solvent (Green Chemistry approach) to improve solubility and crystal formation. |

| No Cyclization (Triazoles) | Base concentration too low | Ensure pH > 10 during the reflux step. The ring closure is base-mediated. |

| Violent Reaction | Exotherm during addition | Cool the acid chloride solution to 0°C before adding the thiocyanate solution. |

References

-

Ismail, M. F., & Elsayed, G. A. (2018).[7] Dodecanoyl isothiocyanate and N'-(2-cyanoacetyl) dodecanehydrazide as precursors for the synthesis of different heterocyclic compounds with interesting antioxidant and antitumor activity. Journal of the Chemical Society.

-

Organic Chemistry Portal. (2023). Synthesis of Isothiocyanates.

-

RSC Medicinal Chemistry. (2022). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives.

-

Frontiers in Chemistry. (2022). Synthesis methods of 1,2,4-triazoles: A review.

-

MDPI Molecules. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides.

Sources

- 1. US4388251A - Method for preparing 2-chlorobenzoyl chloride - Google Patents [patents.google.com]

- 2. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]

- 3. Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 7. researchgate.net [researchgate.net]

analytical techniques for 2-Chlorobenzoyl isothiocyanate characterization

Introduction & Chemical Context

2-Chlorobenzoyl isothiocyanate (2-CBITC) is a highly reactive acyl isothiocyanate intermediate used extensively in the synthesis of heterocyclic compounds, particularly quinazolinones and thiourea derivatives for pharmaceutical applications.

Unlike alkyl isothiocyanates, 2-CBITC possesses a carbonyl group conjugated with the isothiocyanate moiety (

-

Moisture Sensitivity: It hydrolyzes rapidly to form 2-chlorobenzamide and carbonyl sulfide (COS).

-

Thermal Instability: Direct GC analysis often leads to degradation in the injector port.

-

Nucleophilic Susceptibility: It reacts instantly with protic solvents (methanol, ethanol), making standard HPLC protocols invalid.

This guide outlines a multi-modal characterization strategy designed to overcome these instability issues, ensuring accurate purity assessment and structural confirmation.

Analytical Workflow Strategy

The following workflow illustrates the decision tree for analyzing 2-CBITC, prioritizing non-destructive spectroscopic methods for identification and derivatization-based chromatography for quantification.

Figure 1: Integrated analytical workflow for 2-CBITC characterization. Note the mandatory derivatization step for HPLC analysis to prevent hydrolysis.

Spectroscopic Characterization (Qualitative)

A. Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR is the fastest method to confirm the presence of the acyl isothiocyanate group and detect hydrolysis products (amides).

Key Diagnostic Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| -N=C=S (Isothiocyanate) | 1960 - 1990 | Very Strong, Broad. Distinct from alkyl-NCS (which are ~2100-2200). The conjugation lowers the frequency.[1] |

| C=O (Carbonyl) | 1680 - 1700 | Strong. Acyl carbonyl stretch.[1] |

| C-Cl (Aryl Chloride) | 1030 - 1080 | Medium/Weak. |

| -NH₂ (Impurity) | 3100 - 3400 | Presence indicates hydrolysis to 2-chlorobenzamide. |

Protocol Note: Use ATR (Attenuated Total Reflectance) with a diamond crystal. Ensure the crystal is perfectly dry before applying the sample.

B. Nuclear Magnetic Resonance (NMR)

Solvent selection is critical. Do NOT use DMSO-d6 or Methanol-d4 , as they can react with the sample or contain residual water that triggers hydrolysis. CDCl₃ (Deuterated Chloroform) is the standard solvent.

¹H NMR (400 MHz, CDCl₃) Expectations:

-

Aromatic Region (7.3 – 8.0 ppm):

-

H-6 (dd, ~7.9 ppm): Deshielded by the adjacent carbonyl group.

-

H-3 (dd, ~7.4-7.5 ppm): Deshielded by the adjacent Chlorine.

-

H-4/H-5 (m, 7.3-7.5 ppm): Remaining aromatic protons.

-

-

Absence Check: Ensure no broad singlet at ~6.0-7.5 ppm (indicative of amide protons from hydrolysis).

¹³C NMR (100 MHz, CDCl₃) Expectations:

-

-N=C=S Carbon: ~145 - 155 ppm (Broad, low intensity due to relaxation).

-

C=O Carbon: ~162 - 165 ppm.

-

Aromatic C-Cl: ~132 ppm.

C. Mass Spectrometry (MS)

-

Ionization: Electron Impact (EI) or ESI (Positive mode).

-

Molecular Ion: m/z ~197 (M⁺).

-

Isotope Pattern: A distinct 3:1 ratio for M (197) and M+2 (199) peaks confirms the presence of one Chlorine atom.

-

Fragmentation:

-

Loss of NCS (M - 58).

-

Loss of Cl (M - 35).

-

Benzoyl cation (m/z 139/141).

-

Quantitative Protocol: Derivatization-HPLC

Direct analysis of acyl isothiocyanates by RP-HPLC using water/methanol gradients is invalid because the analyte will hydrolyze on the column. The standard protocol involves converting the unstable isothiocyanate into a stable thiourea derivative using a primary amine.

Mechanism of Derivatization

(Formation of N-butyl-N'-(2-chlorobenzoyl)thiourea)Step-by-Step Protocol

Reagents:

Procedure:

-

Preparation of Derivatizing Solution:

-

Mix 100 µL of n-butylamine in 10 mL of Acetonitrile. (Excess amine ensures complete conversion).

-

-

Sample Preparation:

-

Weigh ~10 mg of 2-CBITC into a 20 mL vial.

-

Immediately add 10 mL of the Derivatizing Solution.

-

Vortex for 30 seconds.

-

Let stand at Room Temperature for 10 minutes. (Reaction is rapid and exothermic).

-

-

HPLC Analysis:

Data Interpretation:

-

The 2-CBITC is quantified as the butyl-thiourea derivative.

-

Any peak matching the retention time of 2-chlorobenzamide (analyzed separately as a standard) represents the initial impurity/degradation of the starting material.

References

-

NIST Chemistry WebBook. 2-Chlorobenzoyl isothiocyanate Spectral Data.[5] National Institute of Standards and Technology.[5] [Link]

-

Vermeulen, M. et al. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Journal of Chromatography A. (2015). [Link]

-

Fulmer, G. R. et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. (2010).[6] [Link]

Sources

Application Note: HPLC Monitoring of 2-Chlorobenzoyl Isothiocyanate (2-CBITC) Reactions

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for monitoring the synthesis and reactivity of 2-Chlorobenzoyl isothiocyanate (2-CBITC). As a highly reactive electrophilic intermediate used in the synthesis of N-acyl thioureas and quinazolinone scaffolds, 2-CBITC presents unique analytical challenges due to its moisture sensitivity and rapid solvolysis kinetics. This guide provides a self-validating method to separate the starting material (2-chlorobenzoyl chloride), the intermediate (2-CBITC), the target product (thiourea derivatives), and critical hydrolysis impurities (2-chlorobenzamide/2-chlorobenzoic acid).

Introduction & Reaction Chemistry

2-Chlorobenzoyl isothiocyanate is typically generated in situ via the reaction of 2-chlorobenzoyl chloride with ammonium or potassium thiocyanate. It is subsequently reacted with a nucleophile (typically a primary or secondary amine) to form N-(2-chlorobenzoyl) thiourea derivatives.

The analytical challenge lies in the "Parasitic Pathway." In the presence of trace moisture, 2-CBITC hydrolyzes to form 2-chlorobenzamide, while the starting acid chloride hydrolyzes to 2-chlorobenzoic acid. Furthermore, the use of protic solvents (methanol/ethanol) during sample preparation must be strictly avoided as they react with the isothiocyanate moiety to form carbamates.

Reaction Pathways (Graphviz Diagram)

Figure 1: Reaction scheme showing the desired synthetic route (Green/Yellow) and parasitic hydrolysis pathways (Red/Grey) that must be monitored.

Method Development Strategy (E-E-A-T)

Solvent Selection (Critical Control Point)

Standard HPLC diluents like Methanol (MeOH) are forbidden for this analysis.

-

Reasoning: Isothiocyanates react rapidly with alcohols to form thiocarbamates (O-alkyl thiocarbamates). This artifact formation will lead to false negatives for the ITC peak and false positives for impurities.

-

Solution: All samples must be prepared in Anhydrous Acetonitrile (ACN) or Chloroform .

Stationary Phase Choice

A C18 (Octadecyl) column is selected due to the aromatic nature of the benzoyl group.

-

Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm.

-

Rationale: The "Plus" or end-capped deactivation is essential to prevent peak tailing of the basic amine reagents and the acidic N-H protons of the thiourea product.

Mobile Phase & pH[1]

-

Buffer: 0.1% Formic Acid in Water.

-

Rationale: The thiourea product has an acidic proton (pKa ~10-11) but can tautomerize. Maintaining an acidic pH (~2.7) ensures the molecule remains in a neutral state, improving peak symmetry and retention reproducibility.

Experimental Protocol

Equipment & Reagents

| Component | Specification |

| HPLC System | Quaternary Pump, DAD/UV Detector, Autosampler |

| Column | C18, 4.6 x 150 mm, 5 µm (Pore size 95Å) |

| Solvent A | Water (HPLC Grade) + 0.1% Formic Acid |

| Solvent B | Acetonitrile (HPLC Grade) |

| Diluent | Anhydrous Acetonitrile (Stored over molecular sieves) |

HPLC Instrument Conditions

-

Flow Rate: 1.0 mL/min[1]

-

Injection Volume: 5.0 µL

-

Column Temperature: 30°C

-

Detection: UV at 254 nm (Primary) and 230 nm (Secondary).

-

Note: The benzoyl moiety provides strong absorption at 254 nm.

-

Gradient Table:

| Time (min) | % Solvent A (Water/FA) | % Solvent B (ACN) | Phase Description |

|---|---|---|---|

| 0.00 | 90 | 10 | Equilibration |

| 2.00 | 90 | 10 | Isocratic Hold (Polar Impurities) |

| 15.00 | 10 | 90 | Linear Gradient |

| 20.00 | 10 | 90 | Wash |

| 20.10 | 90 | 10 | Re-equilibration |

| 25.00 | 90 | 10 | End |

Sample Preparation Workflow

Caution: Perform all steps in a fume hood. 2-CBITC is a lachrymator.

-

Reaction Sampling: Withdraw 50 µL of the reaction mixture.

-

Quenching/Dilution: Immediately dispense into a vial containing 950 µL of Anhydrous ACN .

-

Why? This "dilute-and-shoot" approach freezes the reaction kinetics by reducing concentration, minimizing bimolecular reactions without introducing a reactive quencher.

-

-

Filtration: If solid salts (NH4Cl/KCl) are present, filter through a 0.45 µm PTFE syringe filter (Do not use Nylon, which can adsorb active compounds).

-

Analysis: Inject immediately.

Results & Discussion

Chromatographic Profile

The separation relies on the polarity differences induced by the functional groups.

| Compound | Approx.[2][1][3][4][5][6][7][8][9][10][11][12] RT (min) | Polarity Logic |

| 2-Chlorobenzoic Acid | 3.5 - 4.2 | Highly Polar (Hydrolysis of SM) |

| 2-Chlorobenzamide | 5.8 - 6.5 | Polar (Hydrolysis of ITC) |

| 2-Chlorobenzoyl Chloride | 8.0 - 9.0 | Medium Polarity (Starting Material) |

| N-Acyl Thiourea (Product) | 11.5 - 13.0 | Non-Polar (Target) |

| 2-CBITC (Intermediate) | 14.5 - 16.0 | Highly Non-Polar (Late Eluter) |

Note: Retention times will vary based on column dead volume and specific amine used.

Interpreting the "Parasitic" Peaks

-